Cas no 921836-32-0 (2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
- AKOS024632050
- F2256-0212
- 2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
- 2-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
- Z1198700278
- 921836-32-0
- starbld0005707
-
- Inchi: 1S/C14H11FN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18)
- InChI Key: JPSHFBVSELWWOY-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1F)(NC1C=CC2=C(C=1)CC(N2)=O)(=O)=O
Computed Properties
- Exact Mass: 306.04744155g/mol
- Monoisotopic Mass: 306.04744155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 83.6Ų
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2256-0212-2μmol |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-5μmol |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-10μmol |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-20μmol |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-1mg |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-2mg |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-3mg |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-4mg |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-5mg |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2256-0212-10mg |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |
921836-32-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Comprehensive Overview of 2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS No. 921836-32-0): Properties, Applications, and Research Insights
2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS No. 921836-32-0) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique fluoro-substituted benzene and indole-based sulfonamide structure, exhibits potential as a key intermediate in drug discovery. Its molecular framework combines a 2-fluoro benzene sulfonamide moiety with a 2,3-dihydro-1H-indol-2-one group, making it a versatile candidate for targeting enzyme inhibition and receptor modulation.
Recent studies highlight the growing interest in sulfonamide-based compounds due to their broad-spectrum biological activities, including anti-inflammatory and anticancer properties. Researchers are particularly intrigued by the fluorine atom's role in enhancing metabolic stability and binding affinity, a trend aligned with the "fluorine boom" in medicinal chemistry. The compound's CAS No. 921836-32-0 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.
From a synthetic perspective, 2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is synthesized via multi-step organic reactions, often involving sulfonylation of 5-aminoindolin-2-one with 2-fluorobenzenesulfonyl chloride. Its purity and stability are critical for reproducibility in biological assays, prompting discussions on HPLC purification techniques and crystallization optimization—topics trending in pharmaceutical forums.
The compound's potential applications extend to kinase inhibition, a hot topic in oncology research. Its indole core mimics natural ligands, while the sulfonamide group facilitates hydrogen bonding with target proteins. This dual functionality aligns with current drug design strategies emphasizing fragment-based lead discovery. Notably, patents referencing similar structures suggest utility in treating immune-mediated disorders, though further in vivo validation is required.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its handling demands standard laboratory safety protocols. Analytical methods like LC-MS and NMR spectroscopy are essential for characterization, as queried by quality control specialists. The compound's logP value and solubility profile are frequently analyzed to predict bioavailability—a concern addressed in recent ADMET prediction studies.
In conclusion, CAS No. 921836-32-0 represents a promising scaffold for medicinal chemistry innovation. Its intersection with trending research areas—fluorinated drugs, targeted therapy, and green chemistry—ensures sustained scientific interest. Collaborative efforts between academia and industry may unlock its full potential, addressing unmet medical needs through rational design.
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